

PROTAC BET Degradator-10: Inducing Apoptosis in Cancer Cells - Application Notes and Protocols

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Compound of Interest

Compound Name: *PROTAC BET Degradator-10*

Cat. No.: *B8117389*

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. **PROTAC BET Degradator-10** (also referred to as BETd-260 in scientific literature) is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).^{[1][2]} These epigenetic "readers" are critical regulators of gene transcription and are often implicated in the pathogenesis and progression of various cancers, including osteosarcoma and hepatocellular carcinoma (HCC).^{[1][3]}

Unlike traditional small-molecule inhibitors that only block the activity of BET proteins, **PROTAC BET Degradator-10** recruits an E3 ubiquitin ligase to tag BET proteins for degradation by the proteasome.^{[4][5]} This leads to the complete removal of BET proteins from the cell, resulting in a more profound and sustained downstream effect.^{[3][6]} Notably, the degradation of BET proteins by this PROTAC has been shown to potently suppress cancer cell viability and trigger robust apoptosis.^{[1][2][3]} This is achieved through the modulation of apoptosis-related genes, including the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Noxa and Bad.^{[1][3]} The induction of apoptosis proceeds through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane.^[3]

These application notes provide an overview of the mechanism of action of **PROTAC BET Degradar-10** and detailed protocols for its use in cancer cell research.

Data Presentation

In Vitro Efficacy of PROTAC BET Degradar-10 (BETd-260)

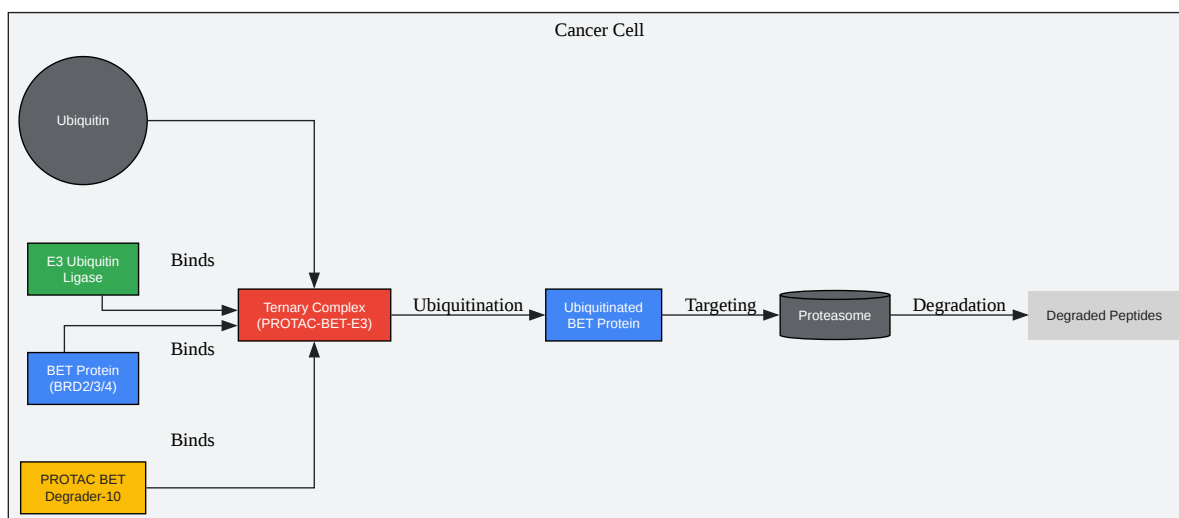
Cell Line	Cancer Type	Assay	Metric	Value	Reference
RS4;11	Leukemia	Cell Growth Inhibition	IC50	51 pM	[2]
MOLM-13	Leukemia	Cell Growth Inhibition	IC50	2.2 nM	[2]
RS4;11	Leukemia	Apoptosis Induction	Concentration	3-10 nM	[2]
MOLM-13	Leukemia	Apoptosis Induction	Concentration	3-10 nM	[2]
MNNG/HOS	Osteosarcoma	Cell Viability	-	Potent Suppression	[1]
Saos-2	Osteosarcoma	Cell Viability	-	Potent Suppression	[1]
MG-63	Osteosarcoma	Cell Viability	-	Potent Suppression	[1]
SJSA-1	Osteosarcoma	Cell Viability	-	Potent Suppression	[1]
HepG2	Hepatocellular Carcinoma	Cell Viability	-	Dose-Dependent Suppression	[3]
BEL-7402	Hepatocellular Carcinoma	Cell Viability	-	Dose-Dependent Suppression	[3]
22Rv1	Castration-Resistant Prostate Cancer	BRD4 Degradation	-	Effective Depletion	[6]
VCaP	Castration-Resistant	BRD4 Degradation	-	Effective Depletion	[6]

	Prostate Cancer				
LnCaP95	Castration-Resistant Prostate Cancer	BRD4 Degradation	-	Effective Depletion	[6]

In Vivo Efficacy of PROTAC BET Degradator-10 (BETd-260)

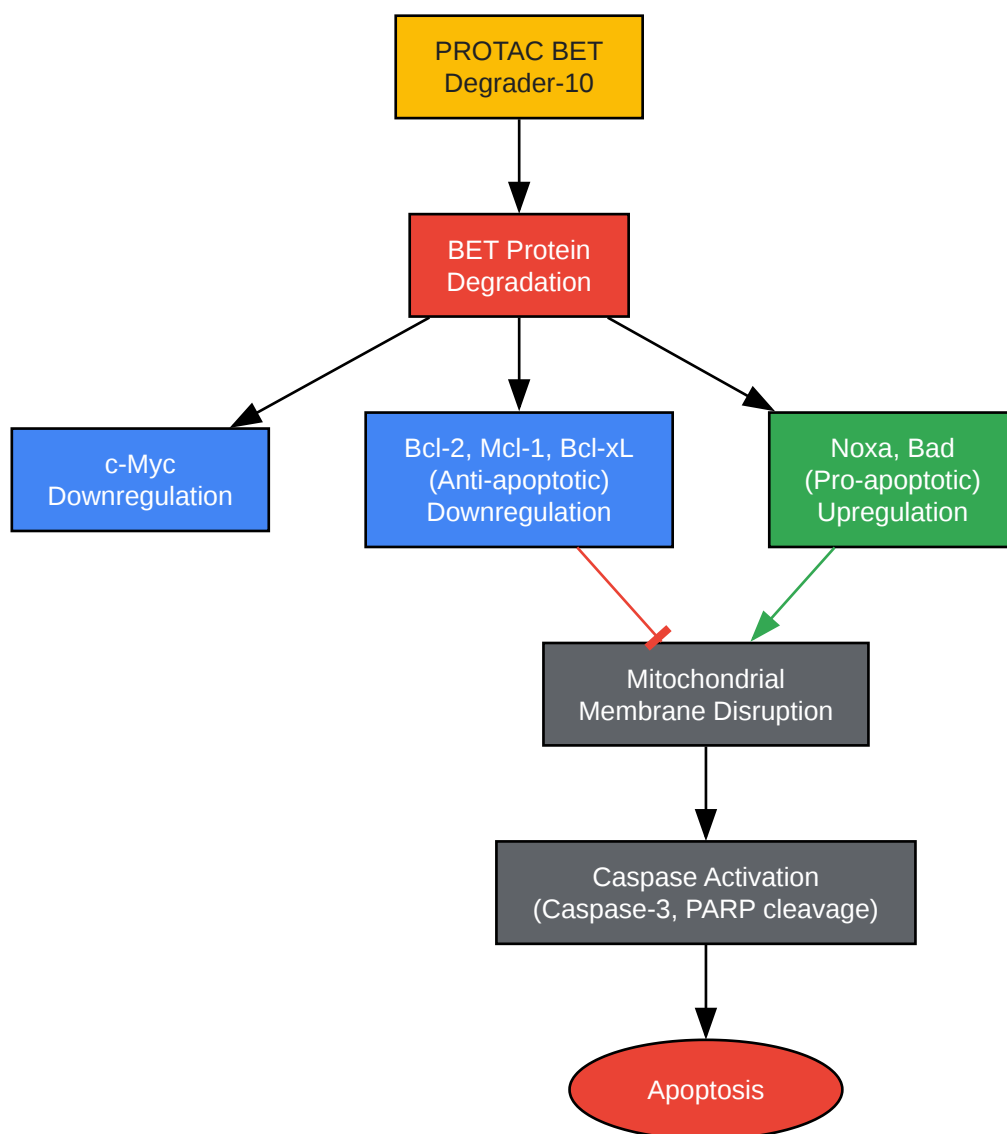
Xenograft Model	Cancer Type	Treatment	Outcome	Reference
RS4;11	Leukemia	Single intravenous dose	>90% tumor regression	[2] [7]
MNNG/HOS	Osteosarcoma	5 mg/kg single intravenous dose	Triggered apoptosis in tumor tissue	[1] [8]
HepG2	Hepatocellular Carcinoma	5 mg/kg single intravenous dose	Triggered apoptosis in tumor tissue	[3] [9]
BEL-7402	Hepatocellular Carcinoma	5 mg/kg single intravenous dose	Triggered apoptosis in tumor tissue	[3] [9]
22Rv1	Castration-Resistant Prostate Cancer	-	Tumor regression	[6]

Visualizations



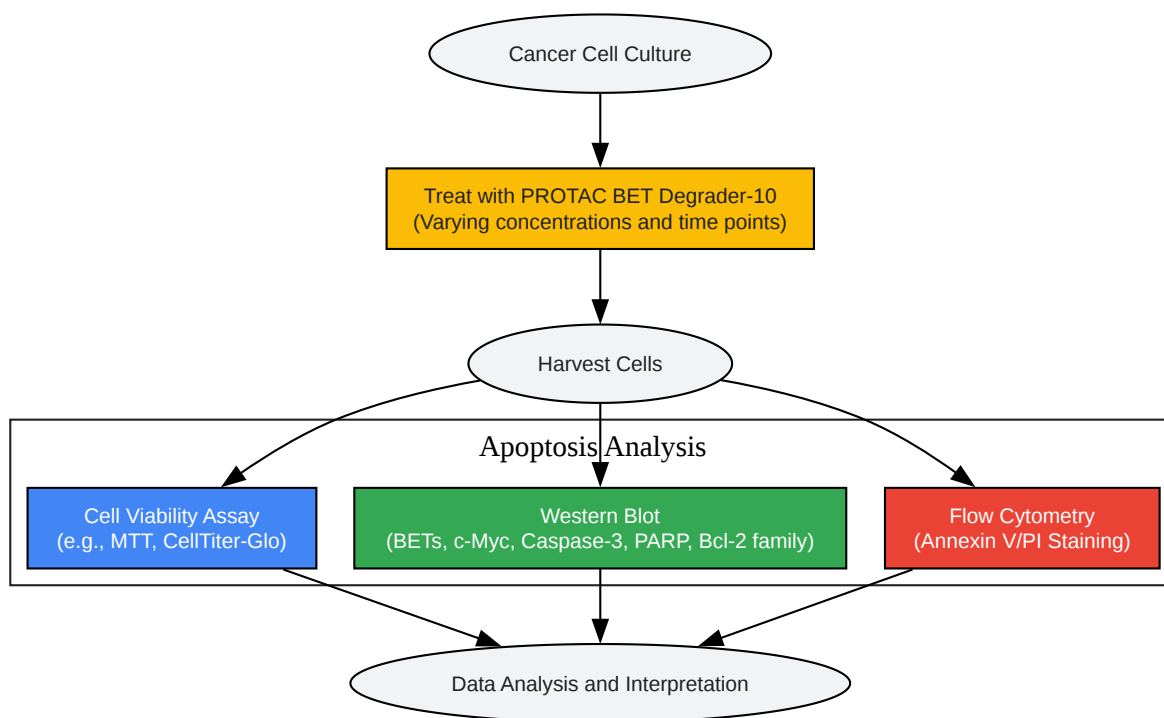
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Caption: Mechanism of Action of **PROTAC BET Degradator-10**.



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Caption: Signaling Pathway of PROTAC-Induced Apoptosis.



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